![molecular formula C13H10ClNO B5625495 6-chloro-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5625495.png)
6-chloro-2,4-dimethylfuro[3,2-c]quinoline
Descripción general
Descripción
6-chloro-2,4-dimethylfuro[3,2-c]quinoline is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 231.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.0450916 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 6-chloro-2,4-dimethylfuro[3,2-c]quinoline and its derivatives are prominent in chemical synthesis. A study demonstrated the regioselective preparation of related compounds, highlighting their importance as intermediates in synthesizing other quinolones (Vontobel et al., 2020).
- Another research focused on the synthesis of substituted dimethylthieno[3,2-c]quinolines, indicating the versatility of these compounds in chemical reactions (Avetisyan et al., 2007).
Biomedical Research
- In the field of biomedical research, a study explored the synthesis of a novel compound from 2-chloro-3,6-dimethyl quinoline, showing its higher cytotoxicity in certain cancer cell lines, thus highlighting its potential in anticancer studies (Gayathri et al., 2017).
- Another research presented a copper(I)-catalyzed synthesis process for producing indolo[3,2-c]quinolin-6-ones, demonstrating their role as potent topoisomerase-I inhibitors and their potential in anticancer activities (Hsueh et al., 2021).
Photovoltaic and Material Science
- Quinoline derivatives, including those related to this compound, have been studied for their photovoltaic properties. A study investigated the photovoltaic characteristics of certain quinoline derivatives, which could be applied in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
- Additionally, research into the synthesis of novel quinoline proton sponges, which include derivatives of quinolines, reveals their unique chemical properties and potential applications in various scientific fields (Dyablo et al., 2015).
Mecanismo De Acción
The mechanism of action of quinoline derivatives is largely dependent on their chemical structure. Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Direcciones Futuras
Quinoline and its derivatives are frequently used in the pharmaceutical industry . With the current need to extend the quinoline framework through the formation of new C–C bonds, there is a focus on the direct alkenylation of quinoline N-oxides via the C(sp2)–H bond activation process . This area of research is expected to continue to grow in the future.
Propiedades
IUPAC Name |
6-chloro-2,4-dimethylfuro[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-7-6-10-8(2)15-12-9(13(10)16-7)4-3-5-11(12)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBROQHNMWCJCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C3C(=C2O1)C=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-isopropyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5625418.png)
![5,5-dimethyl-3-{2-[4-(2-methylphenyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5625434.png)
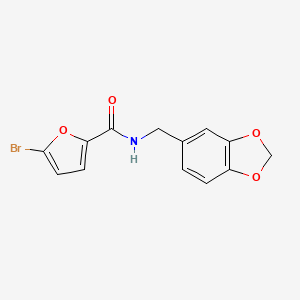
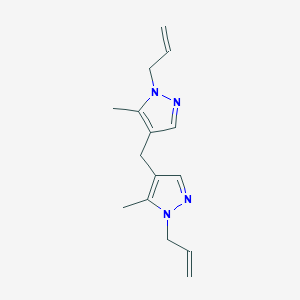

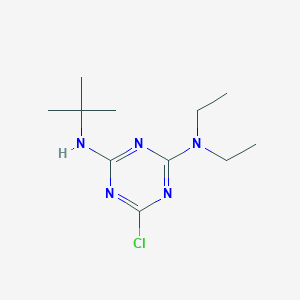
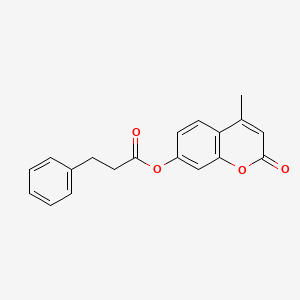
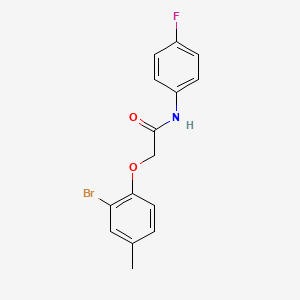
![(3aS*,10aS*)-2-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5625490.png)
![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5625503.png)
![1,3,7-trimethyl-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5625509.png)
![N-methyl-N-(3-methylbutyl)-3-{[(3-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5625515.png)
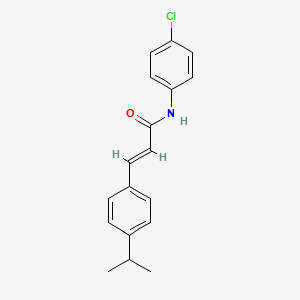
![4-benzyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B5625523.png)
